3-t-Butyl-5-hydroxybenzoic acid

Vue d'ensemble

Description

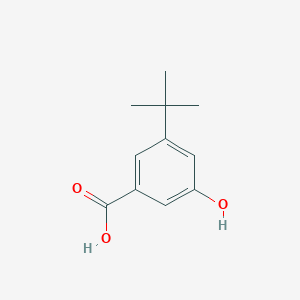

3-t-Butyl-5-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of a tert-butyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-t-Butyl-5-hydroxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-di-tert-butylphenol.

Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.

Carboxylation: The alkali metal 2,6-di-tert-butylphenolate is then reacted with carbon dioxide to form 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Reaction with Excess Alkali Metal Compound: The 2,6-di-tert-butylphenol is reacted with an excess amount of the alkali metal compound to ensure complete conversion.

Separation and Purification: The resulting product is separated and purified through techniques such as crystallization and filtration to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-t-Butyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are used.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions.

Major Products:

Oxidation: Quinones.

Esterification: 3-t-Butyl-5-hydroxybenzoate esters.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

3-t-Butyl-5-hydroxybenzoic acid has several scientific research applications, including:

Antioxidant Research: It is used to study antioxidant mechanisms and develop antioxidant formulations.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Cosmetics: It is used in the formulation of cosmetic products due to its antioxidant properties.

Food Industry: It is used as a preservative to prevent oxidation in food products

Mécanisme D'action

The mechanism of action of 3-t-Butyl-5-hydroxybenzoic acid involves its antioxidant properties. It acts by:

Scavenging Free Radicals: The hydroxyl group donates hydrogen atoms to neutralize free radicals.

Inhibiting Oxidative Stress: It prevents the oxidation of other molecules by being oxidized itself.

Disrupting Membrane Transport: It interferes with membrane transport processes by disrupting the lipid bilayer

Comparaison Avec Des Composés Similaires

Salicylic Acid: Contains a hydroxyl group at the second position.

p-Hydroxybenzoic Acid: Contains a hydroxyl group at the fourth position.

Protocatechuic Acid: Contains hydroxyl groups at the third and fourth positions.

Gentisic Acid: Contains hydroxyl groups at the second and fifth positions.

Uniqueness: 3-t-Butyl-5-hydroxybenzoic acid is unique due to the presence of the tert-butyl group, which enhances its antioxidant properties and stability compared to other hydroxybenzoic acids. This makes it particularly valuable in applications requiring high oxidative stability .

Activité Biologique

3-t-Butyl-5-hydroxybenzoic acid (CAS No. 49843-49-4) is a compound belonging to the class of hydroxybenzoic acids, which are known for their antioxidant properties and potential applications in various fields, including food preservation, cosmetics, and pharmaceuticals. This article explores the biological activity of this compound, focusing on its antioxidant capacity, potential toxicity, and other relevant biological effects.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Chemical Structure :

Antioxidant Activity

The primary biological activity associated with this compound is its antioxidant capacity . As a phenolic compound, it can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Radical Scavenging : The hydroxyl groups in the structure allow for the donation of hydrogen atoms to free radicals, thus neutralizing them.

- Metal Chelation : It can chelate metal ions that catalyze oxidation reactions, further reducing oxidative stress.

- Inhibition of Lipid Peroxidation : Studies have shown that it can effectively inhibit lipid peroxidation in biological membranes, contributing to its protective effects against oxidative damage.

Toxicity and Safety Profile

Research into the toxicity of this compound indicates that it exhibits low toxicity levels in various animal models. However, it is essential to consider its potential endocrine-disrupting effects, similar to other compounds in its class.

Case Studies

- Reproductive Toxicity : In repeated-dose toxicity studies using Wistar rats, findings indicated minimal adverse effects at lower doses. However, higher doses showed some changes in reproductive parameters .

- Dermal Absorption Studies : Studies have demonstrated that while dermal absorption occurs, the extent is limited compared to other parabens, suggesting a safer profile for topical applications .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds (e.g., butylparaben and BHA):

| Compound | Antioxidant Activity | Endocrine Disruption Potential | Toxicity Level |

|---|---|---|---|

| This compound | High | Low | Low |

| Butylparaben | Moderate | Moderate | Moderate |

| BHA (Butylated Hydroxyanisole) | High | Moderate | Low |

Applications

Due to its antioxidant properties, this compound has potential applications in:

- Food Preservation : As a natural preservative to extend shelf life by preventing oxidative rancidity.

- Cosmetics : Used in formulations to protect skin from oxidative stress.

- Pharmaceuticals : Potential use in formulations aimed at reducing oxidative damage in various diseases.

Propriétés

IUPAC Name |

3-tert-butyl-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLRVPQXNHUNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618227 | |

| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-49-4 | |

| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.